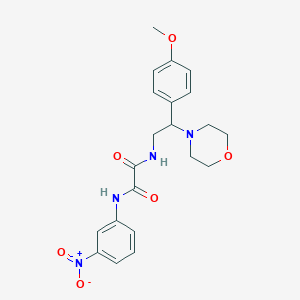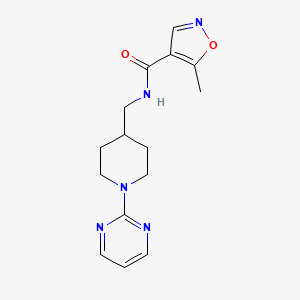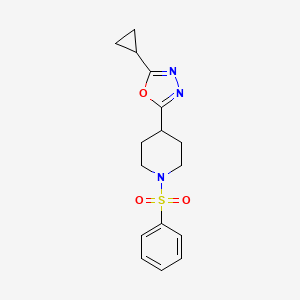
Lalistat 2
Vue d'ensemble
Description
Lalistat 2 est un inhibiteur compétitif puissant et spécifique de la lipase acide lysosomale (LAL), une enzyme qui joue un rôle crucial dans le métabolisme des lipides en hydrolysant les esters de cholestérol et les triglycérides dans les lysosomes . This compound est largement utilisé dans la recherche scientifique pour étudier les fonctions cellulaires spécifiques de la lipase acide lysosomale et la déficience en lipase acide lysosomale in vitro, ainsi que pour mesurer l'activité de la lipase acide lysosomale dans les échantillons sanguins ou les cellules humaines .
Analyse Biochimique
Biochemical Properties
Lalistat 2 plays a crucial role in biochemical reactions, particularly as an inhibitor of LAL . The compound interacts with this enzyme, inhibiting its function and thereby affecting the degradation of neutral lipids within lysosomes . The nature of this interaction is competitive, with this compound binding to the active site of the enzyme and preventing its normal substrate from doing so .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of LAL. By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of LAL can lead to an accumulation of neutral lipids within lysosomes, which can have various downstream effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of LAL, thereby inhibiting the enzyme’s function . This binding interaction prevents the normal substrate of LAL from accessing the active site, leading to a decrease in the degradation of neutral lipids within lysosomes . This can result in changes in gene expression and other cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the degradation of neutral lipids within lysosomes . It interacts with the enzyme LAL, affecting its ability to degrade these lipids
Méthodes De Préparation
La synthèse de Lalistat 2 implique plusieurs étapes, notamment la formation d'un cycle thiadiazole et la fixation de groupes pipéridine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle thiadiazole : Le cycle thiadiazole est formé par réaction de précurseurs appropriés dans des conditions spécifiques.
Fixation des groupes pipéridine : Les groupes pipéridine sont fixés au cycle thiadiazole par des réactions d'estérification.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.
Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent probablement une mise à l'échelle des procédures de synthèse en laboratoire avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Lalistat 2 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut subir des réactions d'oxydation dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites, qui peuvent avoir des activités biologiques différentes.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : this compound est utilisé pour étudier l'inhibition de la lipase acide lysosomale et ses effets sur le métabolisme des lipides.
Biologie : Les chercheurs utilisent this compound pour étudier le rôle de la lipase acide lysosomale dans les processus cellulaires, tels que l'autophagie et la formation des gouttelettes lipidiques.
Médecine : this compound est utilisé dans des études relatives aux maladies de stockage lysosomal, telles que la maladie de Wolman et la maladie de stockage des esters de cholestérol, pour comprendre les mécanismes sous-jacents et les approches thérapeutiques potentielles.
Mécanisme d'action
This compound exerce ses effets en inhibant de manière compétitive la lipase acide lysosomale. Cette inhibition empêche l'enzyme d'hydrolyser les esters de cholestérol et les triglycérides, ce qui entraîne l'accumulation de ces lipides dans les lysosomes. La cible moléculaire de this compound est le site actif de la lipase acide lysosomale, où elle se lie et bloque l'activité de l'enzyme. Cette inhibition affecte le métabolisme des lipides et peut entraîner des modifications de l'homéostasie lipidique cellulaire .
Applications De Recherche Scientifique
Lalistat 2 has a wide range of scientific research applications, including:
Chemistry: this compound is used to study the inhibition of lysosomal acid lipase and its effects on lipid metabolism.
Biology: Researchers use this compound to investigate the role of lysosomal acid lipase in cellular processes, such as autophagy and lipid droplet formation.
Medicine: this compound is used in studies related to lysosomal storage disorders, such as Wolman disease and cholesteryl ester storage disease, to understand the underlying mechanisms and potential therapeutic approaches.
Mécanisme D'action
Lalistat 2 exerts its effects by competitively inhibiting lysosomal acid lipase. This inhibition prevents the enzyme from hydrolyzing cholesteryl esters and triglycerides, leading to the accumulation of these lipids within lysosomes. The molecular target of this compound is the active site of lysosomal acid lipase, where it binds and blocks the enzyme’s activity. This inhibition affects lipid metabolism and can lead to changes in cellular lipid homeostasis .
Comparaison Avec Des Composés Similaires
Lalistat 2 est unique par sa haute spécificité et sa puissance en tant qu'inhibiteur de la lipase acide lysosomale. Les composés similaires comprennent :
Orlistat : Un inhibiteur de la lipase utilisé pour traiter l'obésité, mais il a une gamme de cibles plus large que this compound.
Tétrahydrolipstatine : Un autre inhibiteur de la lipase avec une gamme de cibles plus large.
This compound se distingue par sa haute spécificité pour la lipase acide lysosomale et son utilisation dans des études mécanistiques détaillées du métabolisme des lipides.
Propriétés
IUPAC Name |
(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c18-13(17-9-5-2-6-10-17)19-12-11(14-20-15-12)16-7-3-1-4-8-16/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYYVHOTXOEBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NSN=C2OC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Lalistat 2 acts as a specific, irreversible inhibitor of LAL. [] While its exact mechanism of action is not fully elucidated, it's understood to bind directly to LAL, thereby blocking its enzymatic activity. This inhibition prevents the breakdown of lysosomal lipids, particularly cholesteryl esters, leading to their accumulation within lysosomes. [] This accumulation has been observed in various cell types, particularly macrophages, and is linked to altered lipid mediator production. []
ANone: While the provided texts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, its chemical name is 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate. This indicates the presence of piperidine rings, a thiadiazole ring, and a carboxylate group within the molecule. Further information on its structural characteristics would require consultation of chemical databases or the primary literature on the compound's synthesis and characterization.
A: this compound is instrumental in a novel method for measuring LAL activity in dried blood spots (DBS). [, , ] By comparing total lipase activity in a blood sample to the activity in the presence of this compound, researchers can specifically determine LAL activity. [] This method has proven effective in differentiating between healthy individuals, carriers of LAL deficiency, and patients with Wolman disease (WD) or Cholesteryl Ester Storage Disease (CESD). [, , ]
A: Yes, research utilizing this compound in LAL deficiency diagnostics has identified a prevalent mutation, c.894G>A, in the LIPA gene (coding for LAL) among Russian patients. [] This finding underscores the utility of this compound in facilitating genetic studies of LAL deficiency.
A: One study mentions potential “off-target” effects of this compound on neutral lipid hydrolases. [] While the specific details of these effects are not provided, it highlights the need to consider potential interactions with other enzymes when interpreting experimental results. Further research into the specificity of this compound is necessary to fully understand its potential off-target activity.
A: Yes, this compound has been employed to study the role of LAL in lipid metabolism and mediator synthesis in macrophages. [] By acutely inhibiting LAL activity, researchers demonstrated that LAL-mediated lipid hydrolysis within lysosomes contributes significantly to the production of lipid mediators derived from 18:2 and 20:4 fatty acids. [] This highlights the utility of this compound as a tool to dissect the specific functions of LAL in cellular processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine](/img/structure/B2906306.png)

![1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906313.png)
![N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2906315.png)
![2-Chloro-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)propanamide](/img/structure/B2906316.png)

![4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2906319.png)


![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2906323.png)


![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/new.no-structure.jpg)
![3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2906329.png)
